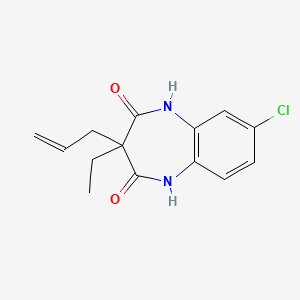
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl and propenyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for benzodiazepines often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors is also becoming more common to improve efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction can convert the carbonyl groups to alcohols.
Substitution: Halogenated benzodiazepines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodiazepines with various functional groups.
科学的研究の応用
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, like other benzodiazepines, has applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic uses in treating anxiety, insomnia, and seizures.
Industry: Used in the synthesis of other pharmaceutical compounds.
作用機序
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
7-Chloro-3-ethyl-3-(2-propenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique pharmacokinetic properties or binding affinities that differentiate it from other benzodiazepines, potentially offering advantages in specific therapeutic contexts.
特性
CAS番号 |
77414-14-3 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC名 |
7-chloro-3-ethyl-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-7-14(4-2)12(18)16-10-6-5-9(15)8-11(10)17-13(14)19/h3,5-6,8H,1,4,7H2,2H3,(H,16,18)(H,17,19) |
InChIキー |
QCSTWIYAMXHXDO-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC2=C(C=C(C=C2)Cl)NC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



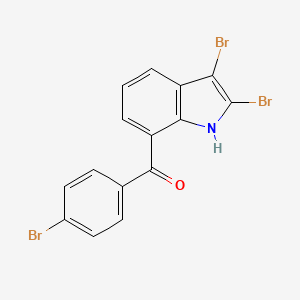
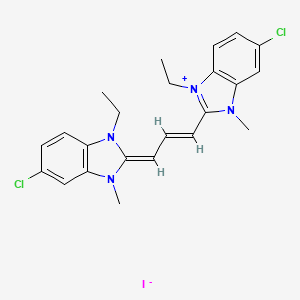
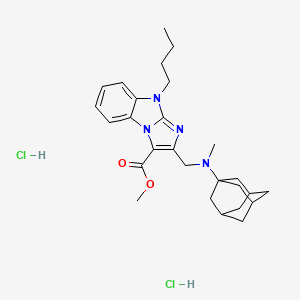
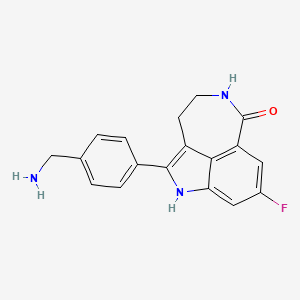
![(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15187206.png)
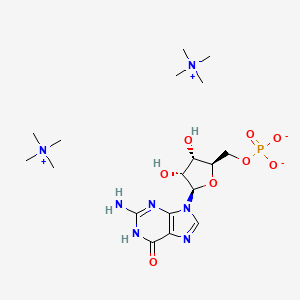
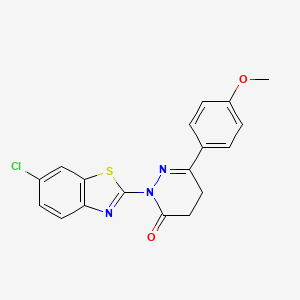
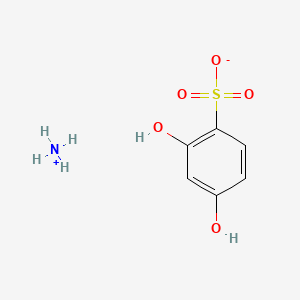
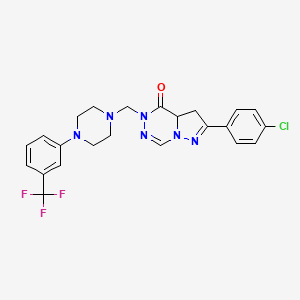
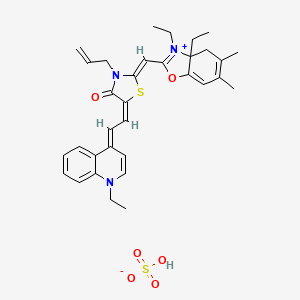
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
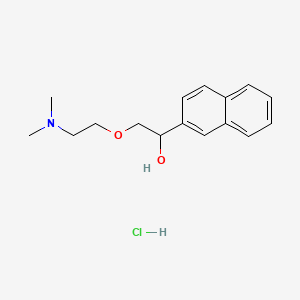
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
